molecular formula C17H23ClN2O B2478156 (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411329-85-4

(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2478156
CAS RN: 2411329-85-4
M. Wt: 306.83
InChI Key: DGHWEDNVHWTCHA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

TAK-659 inhibits (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide by binding to the enzyme's active site, preventing its activation and downstream signaling. (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and survival of B cells. Inhibition of (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide signaling induces apoptosis in B-cell malignancies and can enhance the efficacy of other anti-cancer agents.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies and inhibit (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide signaling. In preclinical studies, TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide. TAK-659 has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

TAK-659 is a potent and selective (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitor that has shown promising results in preclinical studies. However, like all small molecule inhibitors, TAK-659 has limitations, including the potential for off-target effects and the development of resistance. In addition, the efficacy of TAK-659 may be limited by the heterogeneity of B-cell malignancies and the presence of microenvironmental factors that can promote tumor growth and survival.

Future Directions

There are several future directions for the development of TAK-659 and (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors in general. One area of research is the identification of biomarkers that can predict response to (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors and guide patient selection. Another area of research is the development of combination therapies that can enhance the efficacy of (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors and overcome resistance. Finally, the development of more potent and selective (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors with improved pharmacokinetic properties may further improve the clinical utility of this class of drugs.

Synthesis Methods

TAK-659 can be synthesized using a multi-step process that involves the coupling of various intermediates. The synthesis starts with the preparation of 3-(4-chlorophenyl)cyclobutanone, which is then converted to the corresponding alcohol using a Grignard reagent. The alcohol is then converted to the corresponding bromide, which is coupled with N,N-dimethyl-1,2-diaminoethane to form the dimethylaminoethyl bromide intermediate. This intermediate is then coupled with the acetylene derivative to form the final product, TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 demonstrated potent inhibition of (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide signaling and induced apoptosis in B-cell malignancies. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide.

properties

IUPAC Name

(E)-N-[[3-(4-chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c1-20(2)9-3-4-17(21)19-12-13-10-15(11-13)14-5-7-16(18)8-6-14/h3-8,13,15H,9-12H2,1-2H3,(H,19,21)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHWEDNVHWTCHA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1CC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1CC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.